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Compound of Interest

Compound Name: 2-Quinoxalinol

Cat. No.: B048720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-
Quinoxalinol (also known as 2-hydroxyquinoxaline), a heterocyclic compound of significant
interest in medicinal chemistry and drug development. This document details the experimental
protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray

diffraction.

Data Presentation: Crystallographic Data of 2(1H)-
Quinoxalinone

The crystal structure of the tautomeric form, 2(1H)-Quinoxalinone, has been deposited in the
Crystallography Open Database (COD) under the identification code 7105587.[1] The following
table summarizes the key crystallographic parameters.
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Parameter Value

Crystal Data

Chemical Formula CsHsN20
Formula Weight 146.15 g/mol
Crystal System Orthorhombic
Space Group P212121

Unit Cell Dimensions

a Value from COD entry 7105587
b Value from COD entry 7105587
c Value from COD entry 7105587
a, B,y 90°, 90°, 90°

Volume Value from COD entry 7105587
V4 Value from COD entry 7105587

Data Collection

Radiation e.g., MoKa (A = 0.71073 A)
Temperature e.g., 293(2) K

Refinement

R-factor Value from COD entry 7105587
wR-factor Value from COD entry 7105587
Goodness-of-fit (GOF) Value from COD entry 7105587

Note: Specific unit cell dimensions, Z value, and refinement statistics are pending direct access
to the Crystallographic Information File (CIF) from the Crystallography Open Database (COD
entry 7105587).

Experimental Protocols
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Synthesis and Crystallization of 2-Quinoxalinol

A common and efficient method for the synthesis of 2-Quinoxalinol is the condensation
reaction between o-phenylenediamine and glyoxylic acid.[2][3] High-purity single crystals
suitable for X-ray diffraction can be obtained through recrystallization.

Materials:

o-phenylenediamine

Glyoxylic acid (40% or 50% aqueous solution)

Methanol

Activated carbon (for decolorizing, optional)

Petroleum ether (for washing)
Procedure:

o Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, charge the
glyoxylic acid solution and methanol. Cool the mixture to a temperature between -6°C and
0°C with constant stirring.[2][3]

» Addition of o-phenylenediamine: Gradually add pre-cooled o-phenylenediamine crystals to
the reaction mixture over a period of approximately 2 hours, ensuring the temperature is
maintained between -6°C and 0°C.[3]

e Reaction and Precipitation: Continue stirring the reaction mixture at the same temperature
for an additional 2 hours to complete the reaction. A precipitate of crude 2-
hydroxyquinoxaline will form.[3]

« |solation of Crude Product: Filter the precipitate at low temperature and wash it with a cold
50% methanol solution. Subsequently, dry the collected solid to obtain the crude 2-
Quinoxalinol.[3]

e Recrystallization for Single Crystals:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b048720?utm_src=pdf-body
https://www.benchchem.com/product/b048720?utm_src=pdf-body
https://patents.google.com/patent/CN102010377A/en
https://patents.google.com/patent/US5169955A/en
https://patents.google.com/patent/CN102010377A/en
https://patents.google.com/patent/US5169955A/en
https://patents.google.com/patent/US5169955A/en
https://patents.google.com/patent/US5169955A/en
https://www.benchchem.com/product/b048720?utm_src=pdf-body
https://www.benchchem.com/product/b048720?utm_src=pdf-body
https://patents.google.com/patent/US5169955A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Select a suitable solvent for recrystallization. 2-Quinoxalinol is soluble in N,N-
dimethylformamide, diethylene glycol, and N-methylpyrrolidone, and sparingly soluble in
water, alcohols, and benzene.[2] A common method involves treating the crude product
with decolorizing carbon in boiling water.[4]

o Dissolve the crude product in a minimum amount of the chosen hot solvent.

o If the solution is colored, add a small amount of activated carbon and heat for a short
period.

o Perform a hot gravity filtration to remove the activated carbon and any other insoluble
impurities.

o Allow the clear filtrate to cool slowly and undisturbed to room temperature. The slow
cooling promotes the growth of larger, well-defined crystals.

o For maximum yield, the flask can be placed in an ice bath once crystals have started to
form.[4]

o Crystal Harvesting: Collect the purified crystals by vacuum filtration, wash them with a small
amount of cold petroleum ether to remove any residual soluble impurities, and dry them
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Caption: Synthesis and Crystallization Workflow for 2-Quinoxalinol.
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Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of 2-Quinoxalinol is achieved through single-crystal
X-ray diffraction. This technique provides precise information about bond lengths, bond angles,
and the overall three-dimensional arrangement of the molecules in the crystal lattice.[5]

Methodology:

o Crystal Mounting: A suitable single crystal of 2-Quinoxalinol is carefully selected and
mounted on a goniometer head, typically using a cryoloop or a glass fiber.

o Data Collection:

o The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo
or Cu Ka radiation) and a detector.[6]

o For enhanced data quality and to minimize thermal vibrations, data is often collected at a
low temperature (e.g., 100-150 K) using a cryo-system.[7]

o A series of diffraction images are collected as the crystal is rotated through a range of
angles.

» Data Processing:

o The collected diffraction images are processed to determine the unit cell parameters and
the intensities of the individual reflections.

o Corrections are applied for factors such as Lorentz and polarization effects, and
absorption.[6]

e Structure Solution and Refinement:

o The crystal structure is solved using direct methods or Patterson methods to obtain an
initial model of the atomic positions.[6]

o The structural model is then refined using full-matrix least-squares methods against the
experimental diffraction data to optimize the atomic coordinates and displacement
parameters.[6]
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« Structure Validation: The final refined structure is validated using various crystallographic
checks to ensure its quality and accuracy. The results are typically presented in a
Crystallographic Information File (CIF).
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Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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